(1S,3S)-3-(1,3-Benzoxazol-2-yl)cyclopentan-1-ol
Description
(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is a chiral compound featuring a cyclopentanol ring substituted with a benzo[d]oxazole moiety
Properties
CAS No. |
175610-82-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1S,3S)-3-(1,3-benzoxazol-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H13NO2/c14-9-6-5-8(7-9)12-13-10-3-1-2-4-11(10)15-12/h1-4,8-9,14H,5-7H2/t8-,9-/m0/s1 |
InChI Key |
BWDCTHGTAICVPP-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C2=NC3=CC=CC=C3O2)O |
Canonical SMILES |
C1CC(CC1C2=NC3=CC=CC=C3O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol typically involves the following steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment to the Cyclopentanol Ring: The benzo[d]oxazole moiety is then introduced to the cyclopentanol ring via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the cyclopentanol ring can undergo oxidation to form a ketone.
Reduction: The benzo[d]oxazole moiety can be reduced under specific conditions to yield a dihydrobenzo[d]oxazole derivative.
Substitution: The hydroxyl group can be substituted with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanone.
Reduction: Formation of (1S,3S)-3-(Dihydrobenzo[d]oxazol-2-yl)cyclopentanol.
Substitution: Formation of various ethers or esters depending on the electrophile used.
Scientific Research Applications
(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The cyclopentanol ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Benzo[d]thiazole-2-thiol: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzo[d][1,3]dioxole: Contains a dioxole ring instead of a benzo[d]oxazole moiety.
Benzo[d]oxazol-2(3H)-one: A derivative with a carbonyl group at the 2-position.
Uniqueness: (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is unique due to its specific chiral configuration and the presence of both a benzo[d]oxazole moiety and a cyclopentanol ring. This combination of features makes it a valuable compound for various applications in research and industry.
Biological Activity
(1S,3S)-3-(1,3-Benzoxazol-2-yl)cyclopentan-1-ol, with the CAS number 175610-82-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities based on recent research findings.
The molecular formula of (1S,3S)-3-(1,3-Benzoxazol-2-yl)cyclopentan-1-ol is , with a molecular weight of 203.237 g/mol. Its structure features a benzoxazole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 175610-82-9 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.237 g/mol |
| LogP | 2.456 |
| PSA | 46.260 |
Anticancer Potential
Benzoxazole derivatives have been investigated for their anticancer properties. Many studies report that these compounds can induce cytotoxicity in various cancer cell lines while exhibiting lower toxicity to normal cells . For instance, compounds with similar structures have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The specific mechanisms often involve the induction of apoptosis and disruption of cellular signaling pathways.
Insecticidal Activity
The larvicidal activity of compounds related to benzoxazole has been explored in the context of vector control for diseases such as dengue and Zika virus. A study highlighted the effectiveness of certain benzodioxole acids against Aedes aegypti, indicating that structural modifications could enhance insecticidal activity . While direct studies on (1S,3S)-3-(1,3-Benzoxazol-2-yl)cyclopentan-1-ol are needed, its structural attributes may contribute to similar effects.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with benzoxazole derivatives:
- Antibacterial Activity : A comprehensive screening of 41 benzoxazole derivatives indicated selective antibacterial action against Bacillus subtilis, with some compounds showing minimal inhibitory concentrations (MIC) that suggest potential for further development as antibiotics .
- Antifungal Properties : Research has shown that certain benzoxazole derivatives possess antifungal activity, particularly against Candida albicans, indicating their potential as therapeutic agents in treating fungal infections .
- Cytotoxicity Studies : Various benzoxazole derivatives have been tested for cytotoxic effects on cancer cell lines. For example, compounds demonstrated significantly higher toxicity towards cancer cells compared to normal cells, suggesting a promising avenue for anticancer drug development .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
